molecular formula C20H18ClN3O4S B2989590 (2E,NZ)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide CAS No. 865162-52-3

(2E,NZ)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide

Cat. No. B2989590
CAS RN: 865162-52-3
M. Wt: 431.89
InChI Key: OKLMEWUPKCXAPW-TZEZGEGSSA-N
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Description

(2E,NZ)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C20H18ClN3O4S and its molecular weight is 431.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

(2E,NZ)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide, due to its complex chemical structure, is likely involved in various synthetic and chemical property explorations. While direct references to this specific compound are limited, research on related benzothiazole derivatives and acrylamides suggests a broad interest in their synthetic methods, chemical properties, and potential applications in fields such as organic chemistry, medicinal chemistry, and materials science.

  • Synthetic Approaches : Research on similar compounds has focused on developing efficient synthetic methods for benzothiazole derivatives, which are valuable for their fungicidal, herbicidal, and antimicrobial properties. For instance, the synthesis of 1,3-thiazoline derivatives bearing a nitrophenyl group shows the interest in generating compounds with potential agrochemical applications (Zhao et al., 2011). Such methods could be relevant for synthesizing and modifying the compound , indicating its potential utility in developing new agrochemicals.

  • Chemical and Physical Properties : Studies on related benzothiazole and acrylamide structures have investigated their chemical reactivity, stability, and physical properties. This includes the exploration of their interactions in various chemical environments, which could provide insights into the environmental stability and reactivity of this compound. Research into the crystal structures and molecular interactions of similar compounds enhances our understanding of their potential applications in materials science and drug design (Aydin et al., 2002).

  • Biological Activities : The structural features of benzothiazole and acrylamide derivatives have been explored for their biological activities, including antimicrobial, antifungal, and cytotoxic effects. This suggests that this compound could also possess interesting biological properties, potentially relevant for pharmaceutical applications. For example, the synthesis and evaluation of benzothiazole derivatives for their potent antitumor activities highlight the therapeutic potential of such compounds (Yoshida et al., 2005).

properties

IUPAC Name

(E)-N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c1-2-28-11-10-23-17-8-7-15(21)13-18(17)29-20(23)22-19(25)9-6-14-4-3-5-16(12-14)24(26)27/h3-9,12-13H,2,10-11H2,1H3/b9-6+,22-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLMEWUPKCXAPW-ATDFLFDKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.